molecular formula C19H21N3O3 B2475026 8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309572-89-0

8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2475026
CAS No.: 2309572-89-0
M. Wt: 339.395
InChI Key: KMIUYABIWGDPES-UHFFFAOYSA-N
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Description

8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
The exact mass of the compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a derivative of the azabicyclo[3.2.1]octane scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound's structure can be broken down into three key components:

  • 8-Azabicyclo[3.2.1]octane : A bicyclic structure known for its role in various pharmacological activities.
  • Benzodioxine moiety : Contributes to the compound's biological activity, particularly in terms of receptor interactions.
  • Pyrazole group : Known for its ability to modulate various biological pathways.

Research indicates that compounds based on the azabicyclo[3.2.1]octane framework can act as monoamine reuptake inhibitors , affecting neurotransmitter levels in the brain. These compounds have been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are critical for mood regulation and cognitive function .

2. Pharmacological Properties

The biological activity of this compound includes:

  • Anticancer Activity : Similar compounds have demonstrated significant anticancer effects by inducing cell cycle arrest and apoptosis in various cancer cell lines . For instance, related benzodioxole derivatives have shown potent activity against Hep3B liver cancer cells, suggesting that our compound may exhibit similar properties.
  • Cholesteryl Ester Transfer Protein (CETP) Inhibition : Some derivatives have been identified as potent CETP inhibitors, which play a role in lipid metabolism and cardiovascular health . This suggests potential applications in treating dyslipidemia.

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the azabicyclo[3.2.1]octane core can significantly influence the biological activity of these compounds. For example:

  • Substituents on the pyrazole ring can enhance inhibitory potency against specific targets like N-acylethanolamine acid amidase (NAAA) .
  • The presence of electron-withdrawing or electron-donating groups on the benzodioxine moiety can affect binding affinity and selectivity towards different receptors .

Case Study 1: Anticancer Activity

A study evaluating benzodioxole derivatives showed that certain compounds could reduce α-fetoprotein secretion in Hep3B cells significantly, indicating their potential as anticancer agents . The compound 2a from this study induced cell cycle arrest at the G2-M phase, suggesting mechanisms that could be applicable to our compound.

Case Study 2: Neurotransmitter Reuptake

Another investigation into azabicyclo[3.2.1]octane derivatives highlighted their effectiveness as monoamine reuptake inhibitors with promising therapeutic profiles for disorders such as depression and anxiety . The findings support the hypothesis that our compound may also exhibit similar neuropharmacological effects.

Data Tables

PropertyValue/Description
Chemical StructureC15_{15}H14_{14}N2_{2}O4_{4}
Anticancer IC50_{50}TBD (To Be Determined)
CETP Inhibition IC50_{50}TBD
Monoamine Reuptake InhibitionConfirmed via in vitro assays

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(18-12-24-16-4-1-2-5-17(16)25-18)22-13-6-7-14(22)11-15(10-13)21-9-3-8-20-21/h1-5,8-9,13-15,18H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIUYABIWGDPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3COC4=CC=CC=C4O3)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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